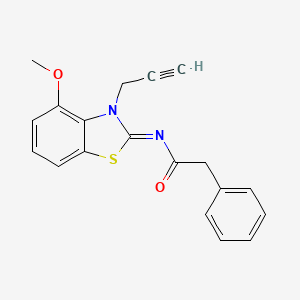
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2253638-74-1 . It has a molecular weight of 318 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrN2O2.2ClH/c9-6-1-5 (3-11-4-6)2-7 (10)8 (12)13;;/h1,3-4,7H,2,10H2, (H,12,13);2*1H . This code provides a unique representation of the molecular structure. Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 318 .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation : Phillips et al. (1981) discovered that a similar compound, β-(6-Bromopyridin-3-yl)alanine, significantly affects the morphological development of the crucifer Arabidopsis thaliana, indicating potential uses in plant growth regulation (Phillips, Rattigan, & Teitei, 1981).
Synthesis and Structural Analysis : Chernyshev et al. (2010) and Kitagawa et al. (2004) explored the synthesis of similar compounds, providing insights into their chemical structures and potential applications in synthesis and analytical chemistry (Chernyshev, Chernysheva, & Starikova, 2010); (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Pharmaceutical Research : Vogt et al. (2013) investigated polymorphic forms of a related compound, which is crucial in understanding the behavior of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Antimicrobial Activity : Radhakrishnan et al. (2020) synthesized Schiff bases containing an indole group derived from Tryptophan and tested their antimicrobial activity, suggesting potential applications in combating microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Electrochemical Applications : Feng et al. (2010) conducted a study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine, indicating potential applications in electrochemical processes (Feng, Huang, Liu, & Wang, 2010).
Molecular Interaction Studies : Loones et al. (2007) examined the intramolecular amination of similar compounds, providing insights into their interaction mechanisms, which can be crucial in drug design and molecular biology (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
2-amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHDNAMECXDTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
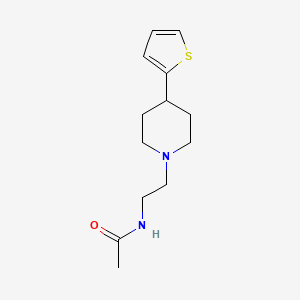
![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)
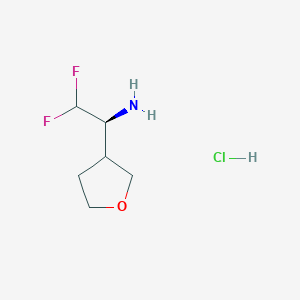

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)
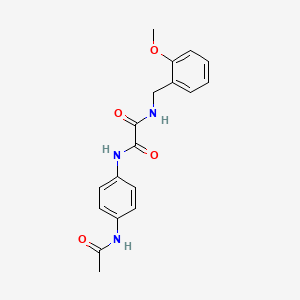
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
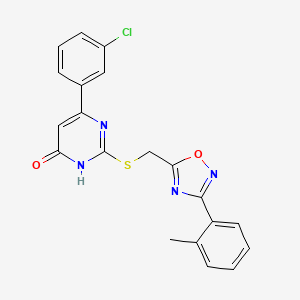
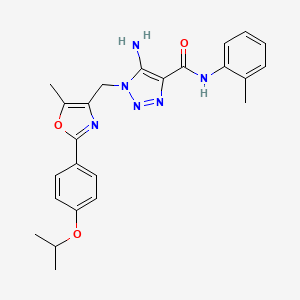
![N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2452640.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide](/img/structure/B2452641.png)
![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)
